molecular formula C17H19NO2S B2454701 N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide CAS No. 1396787-08-8

N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide

Cat. No. B2454701
CAS RN: 1396787-08-8
M. Wt: 301.4
InChI Key: RLGSTMNPNVFLKZ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained popularity in scientific research due to its potential benefits in improving physical performance and treating metabolic disorders.

Scientific Research Applications

Synthesis and Structural Studies

  • Tetranuclear [Cu-Ln]2 Single Molecule Magnets : A study by Costes, Shova, and Wernsdorfer (2008) focused on the synthesis of tetranuclear Cu-Ln complexes using a trianionic ligand similar in complexity to N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide. These complexes exhibited single-molecule magnet (SMM) behavior, highlighting the potential of such compounds in materials science, particularly in magnetic storage applications (Costes, Shova, & Wernsdorfer, 2008).

Antimicrobial and Biological Activities

  • Antipathogenic Activity of Thiourea Derivatives : Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized a series of thiourea derivatives, which demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of structurally similar compounds like N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Polymer Science

  • Controlled Radical Polymerization : Mori, Sutoh, and Endo (2005) conducted research on the controlled radical polymerization of an acrylamide containing an amino acid moiety, demonstrating the synthesis of homopolymers with narrow polydispersity and enhanced isotacticity. This study underscores the relevance of benzamide derivatives in polymer science, particularly in the design of functional polymers with specific structural properties (Mori, Sutoh, & Endo, 2005).

Chemical Synthesis and Reactivity

  • Rapid Amidic Hydrolysis under Basic Conditions : Murphy, Tenn, Labuda, and Nagorski (2009) investigated the hydrolysis reactions of N-(hydroxymethyl)benzamide derivatives, uncovering a competitive reaction pathway that involves amidic hydrolysis. This study highlights the chemical reactivity of benzamide derivatives and provides insights into their potential applications in organic synthesis and the design of hydrolysis-sensitive compounds (Murphy, Tenn, Labuda, & Nagorski, 2009).

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-21-16-10-6-5-9-14(16)17(20)18-12-11-15(19)13-7-3-2-4-8-13/h2-10,15,19H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGSTMNPNVFLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide

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